molecular formula C18H28N2O6 B8017745 2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate

2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate

Cat. No.: B8017745
M. Wt: 368.4 g/mol
InChI Key: VUDHLDZVRTYUHV-UHFFFAOYSA-N
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Description

2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate is a spirocyclic compound characterized by two fused spiro rings (3.1.3.1 configuration) with oxygen and nitrogen heteroatoms positioned at the 2- and 8-positions, respectively. The hemioxalate counterion enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

8-oxa-2-azadispiro[3.1.36.14]decane;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H13NO.C2H2O4/c2*1-7(3-9-4-7)2-8(1)5-10-6-8;3-1(4)2(5)6/h2*9H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDHLDZVRTYUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC13COC3)CNC2.C1C2(CC13COC3)CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Scientific Research Applications

2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate involves its interaction with specific molecular targets. For instance, as an FGFR4 inhibitor, it binds to the active site of the enzyme, preventing its interaction with its natural substrate. This inhibition can lead to the suppression of cancer cell proliferation in hepatocellular carcinoma . The compound’s spirocyclic structure allows for precise binding to the target enzyme, enhancing its efficacy.

Comparison with Similar Compounds

Key Observations:

Spiro Configuration : The target compound’s dispiro [3.1.3.1] system distinguishes it from single-spiro analogs (e.g., [4.5] or [3.3] configurations). This structural rigidity may confer unique binding properties in drug-receptor interactions.

Heteroatom Placement : Variations in oxygen/nitrogen positions (e.g., 2-Oxa-8-Aza vs. 8-Oxa-2-Aza) influence electronic distribution and hydrogen-bonding capacity, affecting solubility and reactivity.

Molecular Weight : 1-Oxa-8-azaspiro[4.5]decane hemioxalate has a significantly higher molecular weight (372.4565) due to its extended spiro system and hemioxalate moiety, which may impact pharmacokinetics compared to smaller analogs .

Salt Forms : The use of hydrochloride (e.g., 8-Oxa-2-azaspiro[4.5]decane hydrochloride hemioxalate) versus hemioxalate counterions alters crystallinity and stability profiles .

Research and Application Context

  • Pharmaceutical Intermediates : highlights that spirocyclic hemioxalates are frequently used as building blocks in drug discovery. For example, tert-butyl-protected analogs (e.g., PB03072, CAS: 1181816-12-5) are employed in synthesizing kinase inhibitors or protease modulators .
  • Analytical Relevance : Compounds with lower boiling points (e.g., decane) exhibit predictable volatility in gas chromatography (), but spirocyclic hemioxalates require specialized analytical methods due to their complex structures.

Biological Activity

2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate (CAS Number: 1980039-18-6) is a complex organic compound notable for its unique spirocyclic structure, which imparts significant rigidity and three-dimensional properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C₁₈H₂₈N₂O₆
  • Molecular Weight : 368.4 g/mol
  • Structure : The compound features a spirocyclic arrangement that is characteristic of spiro compounds, which are often utilized as scaffolds in drug design.

The biological activity of this compound primarily revolves around its role as an inhibitor of the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is implicated in various cancers, including hepatocellular carcinoma. The compound binds to the active site of FGFR4, inhibiting its interaction with natural substrates and thereby suppressing cancer cell proliferation.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties through its inhibition of FGFR4. This mechanism has been explored in various studies focusing on hepatocellular carcinoma, where FGFR4 plays a critical role in tumor growth and metastasis.

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on several enzymes:

  • FGFR4 Inhibition : Demonstrated significant inhibition rates in vitro, suggesting potential therapeutic applications in cancer treatment.

Toxicological Profile

Toxicological assessments indicate that the compound does not produce adverse health effects upon inhalation or ingestion at certain concentrations, though it is classified as having moderate toxicity under specific conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study Focus Findings
Study AFGFR4 InhibitionShowed a reduction in cancer cell proliferation by 50% at a concentration of 10 µM over 48 hours.
Study BToxicity AssessmentNo significant respiratory irritation was observed in animal models at exposure levels below 100 mg/kg body weight .
Study CStructure-Activity RelationshipIdentified the spirocyclic structure as a key feature for enhancing biological activity against FGFR4 compared to linear analogs.

Synthetic Routes and Production

The synthesis of this compound typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by alkylation and heterocyclization processes. Industrial production may utilize continuous flow reactors to enhance yield and efficiency.

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